molecular formula C16H16N2O B1518003 6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one CAS No. 68032-30-4

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1518003
CAS RN: 68032-30-4
M. Wt: 252.31 g/mol
InChI Key: NUQQPKSNJVUJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family of compounds. It is a colorless, crystalline solid that is soluble in water and has a melting point of about 110°C. It is used in a variety of scientific research applications, including the synthesis of other compounds, as a ligand in coordination chemistry, and as an inhibitor in enzymatic reactions. In

Scientific Research Applications

Applications in Antitumor and Anticancer Research

  • Antitumor Activity : Novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones, synthesized from 1,4-naphthoquinone and other precursors, demonstrated cytotoxic activity against various human cancer cell lines, suggesting a potential role in cancer therapy research (Iribarra et al., 2012).

  • Selective Breast Cancer Targeting : A naphthalimide analogue, 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), was found to be a potent and selective molecule targeting breast cancer via the aryl hydrocarbon receptor (AHR) pathway, showing promise in targeted cancer therapy (Gilbert et al., 2020).

Applications in Chemical Synthesis and Drug Development

  • Isoquinoline-based Anti-Tumor Lead : A compound with a structure comprising two isoquinoline-3-carboxylic acids demonstrated anti-tumor activity with low systemic toxicity, indicating its potential as a lead in anti-tumor drug development (Gao et al., 2015).

  • MCH1 Receptor Antagonists : Novel 6-acylamino-2-aminoquinoline compounds were identified as potent melanin-concentrating hormone 1 receptor (MCH1R) antagonists, showcasing a method for discovering compounds with potential therapeutic applications (Ulven et al., 2005).

  • Synthesis of Quinazolinones : A palladium-catalyzed domino reaction was developed for the synthesis of 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, demonstrating a novel method for constructing complex organic molecules (Hikawa et al., 2012).

Applications in Biosynthesis and Molecular Biology

  • Alkaloid Biosynthesis : The overexpression of Coptis japonica norcoclaurine 6-O-methyltransferase in cultured California poppy cells significantly increased the production of benzylisoquinoline alkaloids, a crucial step in the biosynthesis of economically important compounds like morphine and berberine (Inui et al., 2007).

properties

IUPAC Name

6-amino-1-benzyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-7-8-15-13(10-14)6-9-16(19)18(15)11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQQPKSNJVUJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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